molecular formula C7H4BrNO B1374670 3-Bromobenzo[d]isoxazole CAS No. 1263178-34-2

3-Bromobenzo[d]isoxazole

Cat. No. B1374670
M. Wt: 198.02 g/mol
InChI Key: NCIYIIPYKCJIPS-UHFFFAOYSA-N
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Description

3-Bromobenzo[d]isoxazole is a compound that belongs to the class of 1,2-azoles, which are five-membered N,O-containing heterocycles . Isoxazoles, including 3-Bromobenzo[d]isoxazole, have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Molecular Structure Analysis

The 3-Bromobenzo[d]isoxazole molecule contains a total of 15 bond(s). There are 11 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

  • Biomedical Applications : A compound synthesized from 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid has shown potential for various biomedical applications, particularly in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Antitubercular and Antimicrobial Activities : Derivatives of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole have been found to exhibit significant antitubercular and antimicrobial activities. These compounds were synthesized from 3-bromobenzaldehyde with different aryl methyl ketones (Popat, Nimavat, Kachhadia, & Joshi, 2004).

  • Fluorescent Sensor Development : The synthesis of a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol has been carried out. This sensor demonstrates selective response for Hg (II) and Cu(II) ions and has potential applications in biological fields, particularly in detecting toxic agents in live cells (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).

  • Synthetic Chemistry : The compound has been used in the synthesis of 3-substituted isocoumarins, an important class of biologically active scaffolds, through copper-catalyzed annulation (Sun, Su, Dong, Liu, Zhou, & Yin, 2017).

  • Isoxazole Synthesis : 3-Bromomethylbenzo[d]isoxazole has been utilized in novel synthetic pathways, showing its significance in heterocyclic chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the future direction in the study of isoxazoles, including 3-Bromobenzo[d]isoxazole, may involve the development of more eco-friendly synthetic routes .

properties

IUPAC Name

3-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYIIPYKCJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740093
Record name 3-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzo[d]isoxazole

CAS RN

1263178-34-2
Record name 3-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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